molecular formula C13H13Cl2N3O3S B2616534 2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797090-88-0

2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2616534
CAS RN: 1797090-88-0
M. Wt: 362.23
InChI Key: RZILPKGMVCKSQU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Antibacterial Activities

Research has shown the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, with some compounds exhibiting significant antibacterial and antifungal activities. These studies highlight the compound's relevance in developing new antimicrobial agents (Hassan, 2013).

Enzyme Inhibition for Therapeutic Applications

Compounds with a benzenesulfonamide structure, including variations like those mentioned, have been investigated for their carbonic anhydrase inhibitory effects. These effects are crucial for designing drugs targeting conditions such as glaucoma, epilepsy, and cancer (Gul et al., 2016). Specifically, these compounds have shown selective inhibition towards different human carbonic anhydrase isoforms, offering a pathway for targeted drug design.

Anticancer Potential

The exploration of benzenesulfonamide derivatives has extended into evaluating their potential as anticancer agents. Research indicates that certain derivatives exhibit cytotoxic activities against various cancer cell lines, suggesting the compound's utility in developing novel anticancer therapies (Gul et al., 2017).

properties

IUPAC Name

2,5-dichloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3S/c14-9-1-2-12(15)13(5-9)22(19,20)17-10-6-16-18(7-10)11-3-4-21-8-11/h1-2,5-7,11,17H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZILPKGMVCKSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

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